molecular formula C9H9FN2O B2864921 3-Amino-2-ethoxy-6-fluorobenzonitrile CAS No. 2155738-95-5

3-Amino-2-ethoxy-6-fluorobenzonitrile

Cat. No.: B2864921
CAS No.: 2155738-95-5
M. Wt: 180.182
InChI Key: DJODGDWJWVAPNL-UHFFFAOYSA-N
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Description

3-Amino-2-ethoxy-6-fluorobenzonitrile is an organic compound with the molecular formula C9H9FN2O It is characterized by the presence of an amino group, an ethoxy group, and a fluorine atom attached to a benzonitrile core

Mechanism of Action

Result of Action

The molecular and cellular effects of 3-Amino-2-ethoxy-6-fluorobenzonitrile’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules . For instance, extreme pH or temperature conditions might affect the compound’s stability, while the presence of certain enzymes could influence its metabolic fate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethoxy-6-fluorobenzonitrile typically involves the introduction of the amino, ethoxy, and fluorine groups onto a benzonitrile core. One common method involves the nucleophilic substitution reaction where an appropriate fluorinated benzonitrile derivative is treated with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethoxy-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-ethoxy-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the development of fluorescent probes and markers for biological imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzonitrile
  • 2-Amino-3-fluorobenzonitrile
  • 3-Amino-2-ethoxybenzonitrile

Uniqueness

3-Amino-2-ethoxy-6-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an ethoxy and a fluorine group on the benzonitrile core differentiates it from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

3-amino-2-ethoxy-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-6(5-11)7(10)3-4-8(9)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJODGDWJWVAPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1C#N)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155738-95-5
Record name 3-amino-2-ethoxy-6-fluorobenzonitrile
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